molecular formula C14H16BrNO3 B13011299 Benzyl 3-bromo-4-oxoazepane-1-carboxylate

Benzyl 3-bromo-4-oxoazepane-1-carboxylate

Cat. No.: B13011299
M. Wt: 326.19 g/mol
InChI Key: IIONDOIDAIRBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-bromo-4-oxoazepane-1-carboxylate is an organic compound with the molecular formula C14H16BrNO3 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-bromo-4-oxoazepane-1-carboxylate typically involves the bromination of a precursor azepane compound. One common method is the bromination of benzyl 4-oxoazepane-1-carboxylate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-bromo-4-oxoazepane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., sodium borohydride) in an alcohol solvent (e.g., methanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate) in an aqueous or organic solvent.

Major Products

    Substitution: Formation of substituted azepane derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of oxidized azepane derivatives.

Scientific Research Applications

Benzyl 3-bromo-4-oxoazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-bromo-4-oxoazepane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and carbonyl group are key functional groups that can participate in various biochemical pathways, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-oxoazepane-1-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    Ethyl 1-benzyl-3-oxoazepane-4-carboxylate: Contains an ethyl group instead of a bromine atom, affecting its chemical properties and reactivity.

Uniqueness

Benzyl 3-bromo-4-oxoazepane-1-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

IUPAC Name

benzyl 3-bromo-4-oxoazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c15-12-9-16(8-4-7-13(12)17)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIONDOIDAIRBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(CN(C1)C(=O)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.